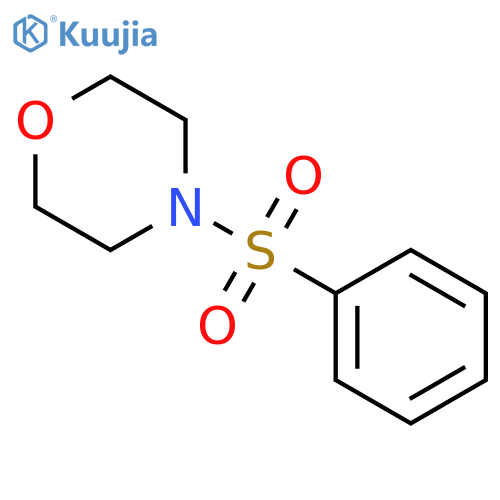Cas no 5033-21-6 (4-(phenylsulfonyl)morpholine)

4-(phenylsulfonyl)morpholine structure
商品名:4-(phenylsulfonyl)morpholine
4-(phenylsulfonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(phenylsulfonyl)morpholine
- 4-(benzenesulfonyl)morpholine
- 1-(Phenylsulfonyl)morpholine
- 4-benzenesulfonylmorpholine
- AC1L3TGR
- AI3-30017
- BRN 0205459
- Morpholine, 4-(phenylsulfonyl)-
- Morpholino phenyl sulfone
- N-(benzenesulfonyl) morpholine
- N-(phenylsulfonyl)morpholine
- N-morpholinobenzenesulfonamide
- N-phenylsulfonylmorpholine
- NSC14840
- N10210
- STK980452
- 4-(Phenylsulfonyl)Morpholine, 97%
- EU-0000551
- Cambridge id 5112616
- NSC-14840
- DTXSID30198343
- MFCD00447613
- 4-27-00-00615 (Beilstein Handbook Reference)
- 4-(Phenylsulfonyl)morpholine #
- SMSF0003388
- AKOS001592734
- AB00005586-01
- AM87011
- NCGC00181897-01
- SMR000135125
- A903504
- BIM-0004918.P001
- CS-0270217
- LRXKXDGJVHZGBH-UHFFFAOYSA-N
- MLS000530147
- CHEMBL1531729
- CBMicro_005006
- HMS2368J12
- CB07033
- 5033-21-6
- Z45515785
- NSC 14840
- SCHEMBL5960399
-
- MDL: MFCD00447613
- インチ: InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2
- InChIKey: LRXKXDGJVHZGBH-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
計算された属性
- せいみつぶんしりょう: 227.06169
- どういたいしつりょう: 227.062
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 55A^2
じっけんとくせい
- 密度みつど: 1.292
- ふってん: 375.6°C at 760 mmHg
- フラッシュポイント: 181°C
- 屈折率: 1.569
- PSA: 46.61
- LogP: 1.72620
4-(phenylsulfonyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340887-1g |
4-(Phenylsulfonyl)morpholine |
5033-21-6 | 95+% | 1g |
¥1932.00 | 2024-05-11 | |
| Ambeed | A709886-1g |
4-(Phenylsulfonyl)morpholine |
5033-21-6 | 95+% | 1g |
$234.0 | 2024-08-02 | |
| eNovation Chemicals LLC | D627390-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 97% | 1g |
$402 | 2025-02-18 | |
| eNovation Chemicals LLC | D627390-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 97% | 1g |
$402 | 2025-02-21 | |
| Chemenu | CM279892-25g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 95% | 25g |
$512 | 2021-08-18 | |
| eNovation Chemicals LLC | D627390-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 97% | 1g |
$402 | 2024-05-24 | |
| Chemenu | CM279892-1g |
4-(phenylsulfonyl)morpholine |
5033-21-6 | 95% | 1g |
$248 | 2024-07-16 |
4-(phenylsulfonyl)morpholine 関連文献
-
Sirilata Yotphan,Ladawan Sumunnee,Danupat Beukeaw,Chonchanok Buathongjan,Vichai Reutrakul Org. Biomol. Chem. 2016 14 590
5033-21-6 (4-(phenylsulfonyl)morpholine) 関連製品
- 22184-97-0(3-(morpholine-4-sulfonyl)aniline)
- 21626-70-0(4-(morpholine-4-sulfonyl)aniline)
- 3077-65-4(4-(morpholine-4-sulfonyl)phenol)
- 383-23-3(4-(4-fluorobenzenesulfonyl)morpholine)
- 6339-26-0(4-Tosylmorpholine)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5033-21-6)4-(phenylsulfonyl)morpholine

清らかである:99%
はかる:1g
価格 ($):211.0